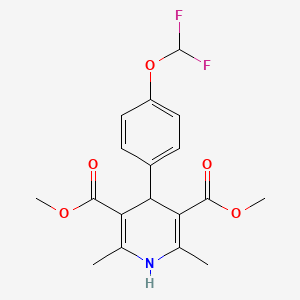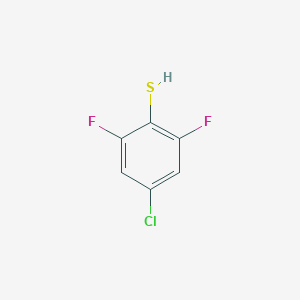
4-Chloro-2,6-difluorothiophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2,6-difluorothiophenol is an organosulfur compound with the molecular formula C6H3ClF2S It is a derivative of thiophenol, where the hydrogen atoms at positions 2 and 6 are replaced by fluorine atoms, and the hydrogen at position 4 is replaced by a chlorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,6-difluorothiophenol can be achieved through several methods. One common approach involves the halogenation of thiophenol derivatives. For instance, starting with 2,6-difluorothiophenol, a chlorination reaction can be carried out using reagents like chlorine gas or N-chlorosuccinimide (NCS) under controlled conditions to introduce the chlorine atom at the 4-position .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale halogenation reactions. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2,6-difluorothiophenol undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms can be replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Common Reagents and Conditions
Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Products include various substituted thiophenols.
Oxidation: Major products are sulfoxides and sulfones.
Reduction: Products include thiols and other reduced sulfur compounds
Wissenschaftliche Forschungsanwendungen
4-Chloro-2,6-difluorothiophenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of 4-Chloro-2,6-difluorothiophenol involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity. The presence of electronegative fluorine and chlorine atoms can enhance its binding affinity to specific targets, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with thiol-containing enzymes and proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluorothiophenol: Similar structure but with only one fluorine atom.
2,4-Difluorothiophenol: Similar structure but with fluorine atoms at different positions.
4-Chlorothiophenol: Similar structure but without fluorine atoms.
Uniqueness
4-Chloro-2,6-difluorothiophenol is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical and physical properties. The combination of these substituents can influence its reactivity, stability, and biological activity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C6H3ClF2S |
|---|---|
Molekulargewicht |
180.60 g/mol |
IUPAC-Name |
4-chloro-2,6-difluorobenzenethiol |
InChI |
InChI=1S/C6H3ClF2S/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H |
InChI-Schlüssel |
FRJVNMNZFBLJFD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1F)S)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


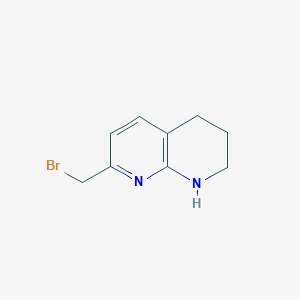
![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6,8-bis[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one](/img/structure/B12835117.png)
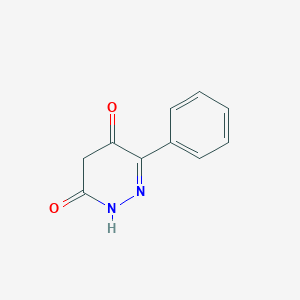
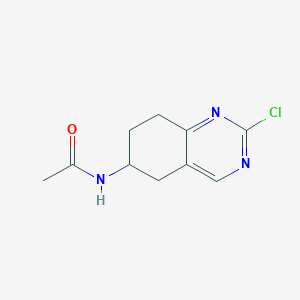
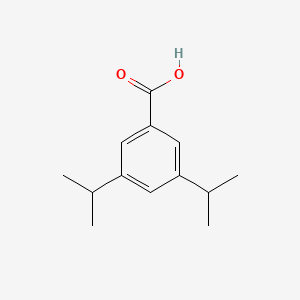
![2-(6-Methylpyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B12835141.png)
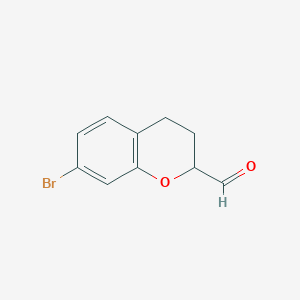
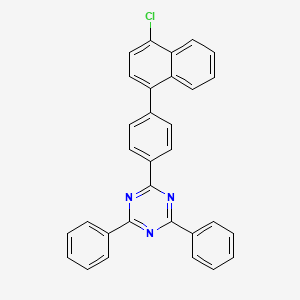
![(3R)-3-Benzyl-7a-(difluoromethyl)tetrahydropyrrolo[2,1-b]oxa-zol-5(6H)-one](/img/structure/B12835163.png)
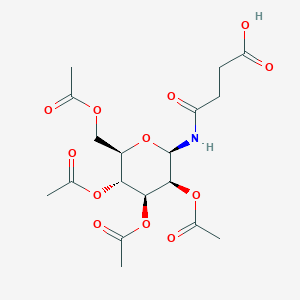
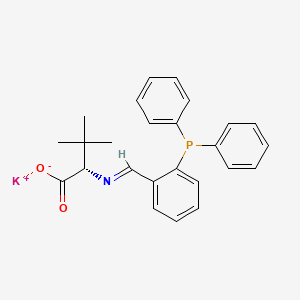
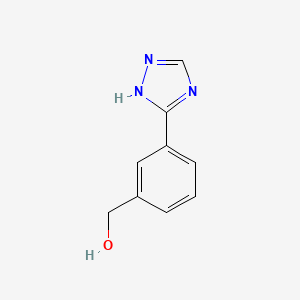
![N-[3-(5-Formyl-2-furyl)phenyl]acetamide](/img/structure/B12835186.png)
